molecular formula C17H20F4N2O2 B5593873 (1S*,5R*)-3-methyl-6-[2-(1,1,2,2-tetrafluoroethoxy)benzoyl]-3,6-diazabicyclo[3.2.2]nonane

(1S*,5R*)-3-methyl-6-[2-(1,1,2,2-tetrafluoroethoxy)benzoyl]-3,6-diazabicyclo[3.2.2]nonane

Cat. No. B5593873
M. Wt: 360.35 g/mol
InChI Key: ZUBLVHDSXUKHEM-NWDGAFQWSA-N
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Description

Synthesis Analysis

The synthesis of related bicyclic structures like 3,7-diazabicyclo[3.3.1]nonane derivatives involves several steps, including cyclization and functional group transformations. These syntheses are often designed to introduce various substituents at strategic positions of the bicyclic framework to modify the compound's properties and reactivity (Dotsenko et al., 2007).

Molecular Structure Analysis

Compounds similar to "(1S*,5R*)-3-methyl-6-[2-(1,1,2,2-tetrafluoroethoxy)benzoyl]-3,6-diazabicyclo[3.2.2]nonane" typically exhibit a forced twin-chair conformation. This conformation is due to the presence of 1,3-diaxial phenyl groups in the piperidine ring, leading to a flattening at the N-atom end of the piperidine ring. This structural arrangement is crucial for understanding the compound's reactivity and interaction with other molecules (Sakthivel & Jeyaraman, 2010).

Chemical Reactions and Properties

The bicyclic structures related to "(1S*,5R*)-3-methyl-6-[2-(1,1,2,2-tetrafluoroethoxy)benzoyl]-3,6-diazabicyclo[3.2.2]nonane" can undergo various chemical transformations. For example, the compound 3-benzyl-9-carbethoxymethyl-3,9-diazabicyclo[3.3.1]nonane can be transformed into different derivatives through reactions like reduction, debenzylation, and cyclization (Nikit-skaya et al., 1970).

Physical Properties Analysis

The physical properties of bicyclic compounds are significantly influenced by their molecular structure. The crystal structures of related compounds demonstrate interactions like C-H...O and C-H...pi(arene) hydrogen bonds, which contribute to the stability and properties of the solid-state structure. These interactions also affect the compound's solubility, melting point, and other physical characteristics (Sakthivel & Jeyaraman, 2010).

properties

IUPAC Name

[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F4N2O2/c1-22-8-11-6-7-12(10-22)23(9-11)15(24)13-4-2-3-5-14(13)25-17(20,21)16(18)19/h2-5,11-12,16H,6-10H2,1H3/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBLVHDSXUKHEM-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCC(C1)N(C2)C(=O)C3=CC=CC=C3OC(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]2CC[C@H](C1)N(C2)C(=O)C3=CC=CC=C3OC(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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